molecular formula C14H18 B2671709 Benzylidene-cycloheptane CAS No. 15537-53-8

Benzylidene-cycloheptane

Cat. No. B2671709
CAS RN: 15537-53-8
M. Wt: 186.298
InChI Key: ILROGEBIAZWFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzylidene-cycloheptane is a type of organic compound that is part of the cycloalkanes family . Cycloalkanes are types of alkanes that have one or more rings of carbon atoms in their structure . The general formula for a cycloalkane composed of n carbons is CnH2n .


Synthesis Analysis

An efficient, concise, and green sonochemical synthesis of benzylidene derivatives of enolizable carbonyls has been described . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .


Molecular Structure Analysis

The molecular structure of benzylidene derivatives has been validated using 1H-NMR and 13C-NMR spectroscopy (APT) as well as SC-XRD investigation of representative compounds . The title compound benzylidene based derivative were crystallize in monoclinic crystal system with one molecule in asymmetric unit and four molecules in the unit cell .


Chemical Reactions Analysis

Benzylidene cycloalkanone dyes are well-known photoinitiators of one- and two-photon photopolymerization . Multicomponent reactions of phosphines, enynedioates and benzylidene malononitriles provide highly substituted syn-selective cyclopentenes .


Physical And Chemical Properties Analysis

Cycloheptane, a seven-membered ring structure, exhibits strain energy close to that of the medium rings . The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain .

Mechanism of Action

The mechanism of action of benzylidene derivatives involves the use of density functional theory calculations within a polarizable continuum model . This method is used to determine the major mechanism involved in free radical scavenging .

Future Directions

The synthetic utility of benzylidene derivatives has been remarkably emphasized, suggesting potential future directions for research and development . The sonochemical synthesis method used for these derivatives is considered efficient, concise, and green, which aligns with the current focus on sustainable and environmentally friendly practices in chemistry .

properties

IUPAC Name

benzylidenecycloheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18/c1-2-5-9-13(8-4-1)12-14-10-6-3-7-11-14/h3,6-7,10-12H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILROGEBIAZWFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylidene-cycloheptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.